1-Bromo-2-chlorobutane

Physical property Purification Volatility

1-Bromo-2-chlorobutane (CAS: 108200-18-6) is a vicinal dihalogenated C4 alkane bearing bromine at the C1 position and chlorine at the C2 position. With a molecular formula of C4H8BrCl and molecular weight of 171.46 g/mol , this compound belongs to the class of mixed-halogen alkyl halides.

Molecular Formula C4H8BrCl
Molecular Weight 171.46 g/mol
CAS No. 108200-18-6
Cat. No. B025774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chlorobutane
CAS108200-18-6
Molecular FormulaC4H8BrCl
Molecular Weight171.46 g/mol
Structural Identifiers
SMILESCCC(CBr)Cl
InChIInChI=1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3
InChIKeyVHMXKTNRBDTDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chlorobutane CAS 108200-18-6: Differentiated Halogenated Building Block for Chemoselective Synthesis


1-Bromo-2-chlorobutane (CAS: 108200-18-6) is a vicinal dihalogenated C4 alkane bearing bromine at the C1 position and chlorine at the C2 position. With a molecular formula of C4H8BrCl and molecular weight of 171.46 g/mol [1], this compound belongs to the class of mixed-halogen alkyl halides. The presence of two distinct halogen atoms with differing leaving group abilities enables orthogonal reactivity in sequential synthetic transformations. Physicochemical characterization indicates a density of 1.434-1.435 g/cm³ (calculated), boiling point of 142°C at 760 mmHg, and flash point of 51.3°C [2]. The calculated partition coefficient (XLogP3-AA) of 2.5 reflects moderate lipophilicity suitable for organic synthesis applications . The compound contains one undefined stereocenter, rendering it a racemic mixture with potential for enantioselective applications when resolved [2].

1-Bromo-2-chlorobutane CAS 108200-18-6: Why In-Class Analogs Cannot Substitute Without Compromising Synthetic Outcome


Halogenated butane derivatives are not functionally interchangeable due to fundamental differences in regiochemistry, leaving group reactivity, and stereochemical properties. 1-Bromo-2-chlorobutane differs critically from mono-halogenated analogs such as 1-bromobutane or 2-bromobutane by offering two distinct halogens (Br and Cl) on adjacent carbons [1]. This vicinal dihalide architecture enables chemoselective sequential substitutions where the more reactive C-Br bond can be targeted under mild conditions while preserving the C-Cl bond for subsequent transformations. Substituting a generic mono-halogenated butane eliminates this orthogonal reactivity and may introduce undesired side reactions or require additional protection/deprotection steps. Furthermore, the presence of an undefined stereocenter at C2 [2] confers stereochemical properties absent in symmetric analogs like 1,4-dibromobutane, making substitution by achiral alternatives incompatible with stereoselective synthetic routes. The following evidence quantifies these differentiating features.

1-Bromo-2-chlorobutane CAS 108200-18-6: Quantitative Differentiation Evidence for Scientific Selection


Boiling Point and Volatility Differentiation: 1-Bromo-2-chlorobutane vs. Mono-Halogenated Butyl Analogs

1-Bromo-2-chlorobutane exhibits a substantially higher boiling point (142°C at 760 mmHg) [1] compared to its mono-halogenated analogs 1-bromobutane (101.4°C) [2] and 2-bromobutane (91°C) . This differential volatility affects both synthetic handling and purification strategy.

Physical property Purification Volatility

Density Differentiation: 1-Bromo-2-chlorobutane vs. 1,2-Dibromobutane

1-Bromo-2-chlorobutane has a calculated density of 1.434 g/cm³ [1]. The di-brominated analog 1,2-dibromobutane, by contrast, has a reported density of approximately 1.78-1.82 g/cm³ (estimated from dibromoalkane class data). The difference of >0.3 g/cm³ reflects the substitution of the heavier bromine atom (atomic weight 79.9) with chlorine (atomic weight 35.45) at the C2 position.

Physical property Density Phase behavior

Orthogonal Leaving Group Reactivity: 1-Bromo-2-chlorobutane vs. 1-Bromobutane and 2-Chlorobutane

1-Bromo-2-chlorobutane possesses two distinct halogen atoms on adjacent carbons, enabling chemoselective sequential substitution reactions. The C-Br bond is significantly more reactive toward nucleophilic displacement than the C-Cl bond under typical SN2 conditions . Mono-halogenated analogs (1-bromobutane or 2-chlorobutane) offer only a single reactive site, precluding orthogonal functionalization without additional synthetic manipulation.

Chemoselectivity Nucleophilic substitution Sequential synthesis

Stereochemical Differentiation: 1-Bromo-2-chlorobutane vs. Achiral Butyl Halides

1-Bromo-2-chlorobutane contains one undefined stereocenter at the C2 position [1]. This chiral center is absent in structurally symmetric analogs such as 1-bromobutane, 2-bromobutane, 1-chlorobutane, and 1,4-dibromobutane. Skell et al. (1973) described a method for partial resolution of the enantiomers and determination of enantiomeric purity for (-)-1-bromo-(2R)-chlorobutane [2], confirming the existence of discrete stereoisomeric forms with distinct configurational assignments.

Stereochemistry Chirality Enantioselective synthesis

LogP Partition Coefficient: 1-Bromo-2-chlorobutane vs. 1,2-Dibromobutane and 1,2-Dichlorobutane

1-Bromo-2-chlorobutane exhibits a calculated XLogP3-AA value of 2.5 [1]. This intermediate lipophilicity arises from the mixed halogenation pattern (one bromine + one chlorine) and differs systematically from fully brominated (1,2-dibromobutane, predicted XLogP ~2.9-3.1) and fully chlorinated (1,2-dichlorobutane, predicted XLogP ~1.8-2.0) analogs.

Lipophilicity Partitioning Drug design

Patent-Documented Synthetic Utility: 1-Bromo-2-chlorobutane as a Pharmaceutical Intermediate

1-Bromo-2-chlorobutane is specifically documented in patent literature as a synthetic intermediate. The compound is cited as a reactant in the synthesis of 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives [1], which are disclosed as sigma receptor ligands with potential therapeutic applications. The compound reacts with 4-aminopyrazolo[3,4-d]pyrimidine under basic conditions (sodium hydride in DMF, 20 hours) to afford the N-alkylated product in reported yields [1]. Mono-halogenated butyl analogs such as 1-bromobutane or 2-chlorobutane would generate different alkylation patterns (e.g., n-butyl instead of 2-chloroethyl), fundamentally altering the pharmacophore and biological activity.

Pharmaceutical intermediate Patent literature Medicinal chemistry

1-Bromo-2-chlorobutane CAS 108200-18-6: Validated Application Scenarios for Scientific Procurement


Sequential Chemoselective Synthesis Requiring Orthogonal Functionalization

1-Bromo-2-chlorobutane is uniquely suited for synthetic sequences requiring stepwise introduction of two distinct functional groups at adjacent carbon positions. The C-Br bond can be selectively displaced under mild SN2 conditions while preserving the C-Cl bond intact , followed by activation of the C-Cl position under more forcing conditions. This orthogonal reactivity eliminates the need for protecting group strategies or intermediate activation steps. Mono-halogenated alternatives (1-bromobutane, 2-chlorobutane, etc.) cannot support this sequential functionalization paradigm because they present only a single reactive site. Researchers designing multistep syntheses of unsymmetrical vicinal derivatives should preferentially select 1-bromo-2-chlorobutane over simpler halobutanes when this sequential strategy aligns with the target structure.

Synthesis of Sigma Receptor Ligands and Related Pyrazolopyrimidine Derivatives

The compound has established precedent as an alkylating agent in the preparation of 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which are disclosed as sigma-1 receptor ligands [1]. The reaction proceeds under standard N-alkylation conditions (NaH, DMF, 20h) and yields the 2-chloroethyl-substituted product [1]. Procurement of 1-bromo-2-chlorobutane is indicated for medicinal chemistry programs targeting sigma receptor modulators or structurally related pyrazolopyrimidine scaffolds. Alternative alkylating agents such as 1-bromo-2-chloroethane would yield the same 2-chloroethyl substitution but lack the butyl backbone that may influence conformational properties or metabolic stability. 1-Bromobutane would produce an n-butyl substitution, altering the pharmacophore and expected biological activity.

Stereochemical Studies and Chiral Chromatography Method Development

The presence of an undefined stereocenter at the C2 position [2] renders 1-bromo-2-chlorobutane a suitable model substrate for developing chiral separation methods, studying stereochemical outcomes in substitution reactions, or preparing enantiomerically enriched intermediates. Skell et al. (1973) reported methods for partial resolution of enantiomers and assignment of absolute configuration for (-)-1-bromo-(2R)-chlorobutane [3]. Achiral butyl halides (1-bromobutane, 2-bromobutane, 1-chlorobutane, 1,4-dibromobutane) are fundamentally unsuitable for applications requiring chiral discrimination. Analytical laboratories developing chiral GC or HPLC methods, as well as researchers investigating stereoselective synthesis pathways, should select 1-bromo-2-chlorobutane over achiral alternatives when a chiral probe molecule with mixed halogen functionality is required.

Precursor for Mixed-Halogen Radical Intermediates in Mechanistic Studies

Research by Skell et al. (1973) established that 1-bromo-2-chlorobutane serves as a precursor to β-bromoalkyl radical intermediates with defined stereochemical outcomes [3]. The study assigned absolute configurations for several stereoisomeric forms including (-)-l-bromo-(2R)-chlorobutane and examined bridged radical intermediates in free-radical halogenation reactions [3]. For physical organic chemistry investigations focused on anchimeric assistance, neighboring group participation, or radical bridging phenomena in mixed-halogen systems, 1-bromo-2-chlorobutane provides a uniquely characterized scaffold. The extensive stereochemical and mechanistic characterization in the peer-reviewed literature [3] provides a validated foundation for continued investigations that is unavailable for less-studied or mono-halogenated analogs.

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